Enantioselective Analgesic Potency: (R)-Metofoline vs. Codeine
The (R)-enantiomer of Metofoline demonstrates a quantifiable potency advantage over codeine, the standard comparator. While the racemic mixture is roughly equipotent to codeine, the isolated active enantiomer shows a 6-fold increase in analgesic potency [1]. This stark contrast with the completely inactive (S)-enantiomer underscores the critical importance of stereochemistry for biological activity [2].
| Evidence Dimension | Analgesic Potency (relative) |
|---|---|
| Target Compound Data | Approximately 6x more potent than codeine |
| Comparator Or Baseline | Codeine (baseline = 1x) |
| Quantified Difference | 6-fold increase in potency |
| Conditions | (R)-enantiomer; comparative analgesic assays as reported in NCATS Inxight |
Why This Matters
For researchers studying opioid receptor interactions, the (R)-enantiomer provides a distinct, high-potency chemical tool that is structurally unrelated to morphinans, unlike codeine.
- [1] METHOPHOLINE. (n.d.). In NCATS Inxight Drugs. Retrieved April 21, 2026. View Source
- [2] Metofoline. (n.d.). In Wikipedia. Retrieved April 21, 2026. View Source
